molecular formula C4H2ClN3O2 B031495 2-Chloro-3-nitropyrazine CAS No. 87885-43-6

2-Chloro-3-nitropyrazine

Cat. No. B031495
CAS RN: 87885-43-6
M. Wt: 159.53 g/mol
InChI Key: WFJAKBGXNXBMLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Chloro-3-nitropyrazine involves multiple steps, including decarboxylative nitration, substitution reactions, and more, to achieve the desired chemical structure. One example includes the synthesis of 5,6-dichloro-3-nitropyrazinamine through decarboxylative nitration of 5,6-dichloro-3-nitropyrazine-2-carboxylic acid, showcasing the compound's reactivity and potential for further functionalization (Hartman & Hartman, 1983).

Molecular Structure Analysis

Molecular structure analysis, often through X-ray diffraction and spectroscopic methods, reveals detailed geometric parameters, bond lengths, angles, and the overall spatial arrangement of atoms within the molecule. For instance, the crystal structure and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been extensively studied, providing insights into its structural features (Jukić et al., 2010).

Chemical Reactions and Properties

2-Chloro-3-nitropyrazine and its derivatives participate in various chemical reactions, including nucleophilic substitutions, electrosynthesis, and reactions under specific conditions to form new compounds with significant biological or physical properties. For example, the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole in acidic aqueous-alcoholic solutions resembles that of nitrobenzene, leading to the formation of different aminopyrazoles under controlled conditions (Mikhal’chenko et al., 2007).

Physical Properties Analysis

Physical properties, including melting point, solubility, density, and more, are crucial for understanding the behavior of 2-Chloro-3-nitropyrazine in different environments and for its application in various fields. Detailed experimental and theoretical analyses shed light on these aspects, providing a foundation for further research and application.

Chemical Properties Analysis

The chemical properties of 2-Chloro-3-nitropyrazine, such as reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific transformations, are of particular interest. Studies like those on nucleophilic substitutions and the kinetics of reactions with piperidine and morpholine in different solvents provide valuable insights into the compound's chemical behavior and potential applications (Hamed, 1997).

Safety And Hazards

2-Chloro-3-nitropyrazine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-3-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJAKBGXNXBMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579342
Record name 2-Chloro-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitropyrazine

CAS RN

87885-43-6
Record name 2-Chloro-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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